3-(4-Chlorophenyl)-5-{1-[(4-propylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole
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Overview
Description
3-(4-Chlorophenyl)-5-{1-[(4-propylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. It is known that compounds with a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This allows for efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
It is known that oxadiazoles, another key component of this compound, have been utilized in a wide range of applications, including as potential high-energy core molecules .
Result of Action
It is known that compounds with a pyrrolidine ring and oxadiazole derivatives have shown a wide range of biological activities .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-{1-[(4-propylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the sulfonyl group and the oxadiazole ring. Common reagents used in these steps include chlorinating agents, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to streamline the process and ensure consistent quality. Additionally, the use of green chemistry principles to reduce the environmental impact of the synthesis would be a key consideration.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-5-{1-[(4-propylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of the chlorine atom with another functional group.
Scientific Research Applications
3-(4-Chlorophenyl)-5-{1-[(4-propylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)propionic acid
- 4-Chlorocinnamic acid
- 3-(4-Bromophenyl)propionic acid
Uniqueness
What sets 3-(4-Chlorophenyl)-5-{1-[(4-propylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole apart from similar compounds is its combination of functional groups, which confer unique chemical reactivity and potential biological activity
Properties
CAS No. |
1226439-43-5 |
---|---|
Molecular Formula |
C26H24N4O4S |
Molecular Weight |
488.56 |
IUPAC Name |
3-(2-phenylethyl)-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C26H24N4O4S/c1-17(2)33-20-10-8-19(9-11-20)24-27-22(34-28-24)16-30-21-13-15-35-23(21)25(31)29(26(30)32)14-12-18-6-4-3-5-7-18/h3-11,13,15,17H,12,14,16H2,1-2H3 |
InChI Key |
PEAPDWGIBILFQE-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CCC5=CC=CC=C5)SC=C4 |
solubility |
not available |
Origin of Product |
United States |
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